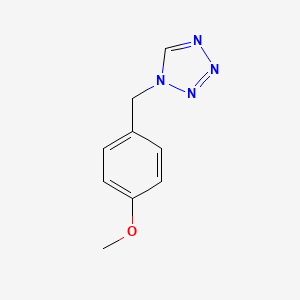
1-(4-甲氧基苯甲基)四唑
描述
The compound 1-(4-Methoxyphenylmethyl)tetrazole is a derivative of tetrazole, a class of heterocyclic compounds with a nitrogen-rich core. Tetrazoles are known for their diverse applications in industrial, agricultural, and medicinal chemistry due to their stability and reactivity. The methoxyphenyl group attached to the tetrazole ring can influence the electronic properties and reactivity of the molecule, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of tetrazole derivatives, including those with methoxyphenyl substituents, typically involves the cyclization of hydrazides or the reaction of nitriles with azides. In the provided papers, there is no direct synthesis of 1-(4-Methoxyphenylmethyl)tetrazole, but related compounds such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones have been synthesized and studied for their photochemical properties . The synthesis of similar compounds often involves the use of hydrazine hydrate and various carbonyl compounds to form the tetrazole core .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be analyzed using X-ray diffraction techniques. For instance, the crystal structure of a related compound, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, has been determined, revealing a nonplanar thione with a significant dihedral angle between the tetrazole and benzene rings . This nonplanarity can affect the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
Tetrazole derivatives undergo various chemical reactions, including photodecomposition. For example, 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones undergo clean photodecomposition to form carbodiimides as sole photoproducts, which is a reaction that proceeds via a biradical intermediate . The presence of a methoxyphenyl group can influence the reactivity and the pathway of such photodecomposition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by the substituents on the tetrazole ring. The electronic properties, such as UV absorption spectra, can show modest dependence on the polarity of the solvent and the nature of the substituent . For example, the presence of an electron-donating methoxy group can affect the intramolecular charge transfer within the molecule . The crystal structures of these compounds can also provide insights into their physical properties, such as melting points and solubility .
科学研究应用
合成和结构分析
- 已经研究了 1-(4-甲氧基苯基)-1H-四唑的合成及其结构性质。这些化合物(包括 1-(4-甲氧基苯基)四唑)通过各种光谱技术和 X 射线衍射进行了表征,揭示了它们的分子结构和热分解特性的见解 (Yılmaz 等人,2015 年)。
分子和晶体结构
- 对包括甲氧基苯基基团在内的四唑衍生物的分子和晶体结构的研究提供了对其几何形状和相互作用的详细见解。这些研究对于理解这些化合物的化学和物理性质至关重要 (Askerov 等人,2019 年)。
电子性质
- 对包括 1-(4-甲氧基苯基)-4-甲基-1H-四唑-5(4H)-硫酮在内的四唑化合物的电子性质的研究揭示了它们与不同溶剂的相互作用以及取代基团对其电子特性的影响。这些研究对于在电子材料和传感器中的应用至关重要 (Rayat 等人,2009 年)。
光化学性质
- 对甲氧基苯基四唑衍生物的光化学行为的研究揭示了它们在光化学和光物理学中的潜在应用。例如,对基质分离的 5-甲氧基-1-苯基-1H-四唑的研究提供了对该化合物的光分解和分子结构的见解 (Gómez-Zavaglia 等人,2006 年)。
药物化学
- 四唑衍生物(包括那些带有甲氧基苯基基团的衍生物)在药物化学中起着重要作用。它们通常用作羧酸和酰胺的生物等排体,有助于新药的设计 (Neochoritis 等人,2019 年)。
微生物生物膜缓解
- 一些四唑衍生物(包括那些带有烷氧基苯基基团的衍生物)已被评估其对形成生物膜的微生物的抗菌特性。这项研究对于开发新的抗菌剂和涂层至关重要 (Elewa 等人,2020 年)。
安全和危害
Tetrazoles can be hazardous as they can decompose and emit toxic nitrogen fumes when heated . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Furthermore, they can undergo reactions with active metals to produce new compounds which can be explosive .
未来方向
Tetrazoles and their derivatives have been attracting attention due to their diverse biological applications, especially in the field of medicinal chemistry . They are currently being actively studied and are in various stages of clinical trials . Future research may focus on developing new synthesis methods and exploring their potential applications in various fields .
作用机制
Target of Action
For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . It’s also worth noting that tetrazole derivatives have been synthesized as highly effective inhibitors of K_ir 1.1 potassium channels .
Mode of Action
For example, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 . This inhibition is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .
Biochemical Pathways
For instance, inhibition of the fungal enzyme cytochrome P450 by some tetrazole compounds can affect the biosynthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that tetrazole derivatives may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Tetrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s known that the reactivity and stability of tetrazole compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQFWLXWRQLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160698-31-7 | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
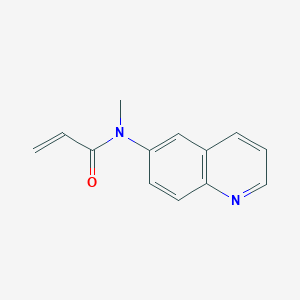
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)

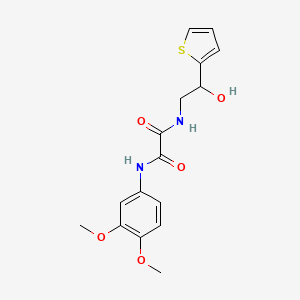
![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)
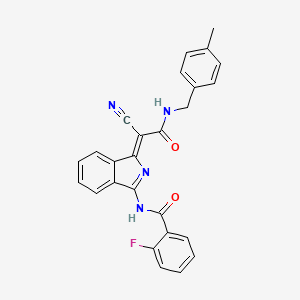
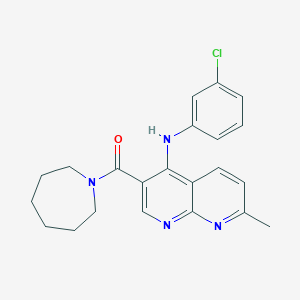
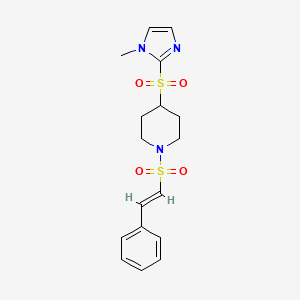
![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)